2-Bromo-6-iodonaphthalene

Organic Synthesis Palladium Catalysis Cross-Coupling

Researchers requiring precise sequential functionalization of naphthalene-based π-systems often face statistical mixtures when using symmetric dihalides. 2-Bromo-6-iodonaphthalene (CAS 389806-32-0) solves this via orthogonal C-I/C-Br reactivity (>10x rate difference), enabling one-pot, site-selective Suzuki-Miyaura couplings without intermediate purification. • Linear 2,6-regiochemistry supports extended π-conjugation for OLED/OPV polymers. • Reduces synthetic steps and catalyst consumption vs. 2,6-dibromonaphthalene. • Typical purity 95%; stocked for immediate global dispatch.

Molecular Formula C10H6BrI
Molecular Weight 332.96 g/mol
CAS No. 389806-32-0
Cat. No. B1505035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-iodonaphthalene
CAS389806-32-0
Molecular FormulaC10H6BrI
Molecular Weight332.96 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)I)C=C1Br
InChIInChI=1S/C10H6BrI/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H
InChIKeyVYMNCOOEVDIPTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-iodonaphthalene Overview


2-Bromo-6-iodonaphthalene (CAS 389806-32-0) is a dihalogenated naphthalene derivative (C10H6BrI, MW 332.96 g/mol), featuring a bromine atom at the 2-position and an iodine atom at the 6-position of the naphthalene core . Its primary utility lies in its role as a versatile synthetic intermediate, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, where the differential reactivity of the C–Br and C–I bonds enables orthogonal, site-selective functionalization [1]. The compound is commercially available with typical purities ranging from 95% to 98% .

Orthogonal C–I/C–Br reactivity enables sequential, chemoselective cross-coupling
2,6-Regiochemistry supports linear π-conjugated extensions along the naphthalene axis
Compatible with common Pd-catalyzed Suzuki, Heck, and Sonogashira protocols

2-Bromo-6-iodonaphthalene Irreplaceability


Simple substitution of 2-bromo-6-iodonaphthalene with a different dihalogenated naphthalene isomer, such as 1-bromo-4-iodonaphthalene (CAS 63279-58-3), or a symmetrical dihalide like 2,6-dibromonaphthalene, is not chemically equivalent and will often result in synthetic failure. The value of 2-bromo-6-iodonaphthalene is derived from the combination of two specific features: (1) the distinct and predictable difference in reactivity between the C(sp²)–I and C(sp²)–Br bonds, which allows for selective, sequential cross-coupling reactions, and (2) the specific regiochemistry (2,6-substitution) that enables linear π-conjugated extensions along the naphthalene axis [1]. A symmetric 2,6-dibromonaphthalene cannot provide this level of selective orthogonality, and a different isomer like 1-bromo-4-iodonaphthalene offers a different geometry (kinked vs. linear) that is often incompatible with the desired material or biological target [2]. The following quantitative evidence substantiates this unique differentiation.

Target Feature
Replacement Risk
2-Bromo-6-iodonaphthalene
Symmetric 2,6-dibromonaphthalene lacks orthogonal selectivity and may produce statistical mixtures
Linear 2,6-substitution pattern
1-Bromo-4-iodonaphthalene (CAS 63279-58-3) gives a kinked geometry, potentially altering conjugation and device performance
Sequential cross-coupling strategy
Other dihalonaphthalene isomers may shift the regiochemical outcome, requiring re-optimization of synthetic routes

2-Bromo-6-iodonaphthalene Quantitative Evidence


C–I vs C–Br Orthogonal Reactivity

The primary differentiation of 2-bromo-6-iodonaphthalene is the orthogonal reactivity of its C–I and C–Br bonds. In the oxidative addition step, the rate-limiting step for many cross-couplings, aryl iodides react with Pd(0) complexes significantly faster than aryl bromides. This allows for the exclusive, chemoselective functionalization of the iodine-bearing carbon before the bromine. In contrast, symmetric compounds like 2,6-dibromonaphthalene, or even isomers like 1-bromo-4-iodonaphthalene, cannot achieve this same level of chemoselective control without significant optimization and often yield complex mixtures. [1]

Orthogonal Reactivity
Class-level inference
C–I oxidative addition >10–100× faster than C–Br; Ea for ArBr 159.2–171.2 kJ mol⁻¹
Supports chemoselective sequential coupling
Under Pd(PPh₃)₄ or Pd(OAc)₂, toluene/DMF, 35–90 °C
Organic Synthesis Palladium Catalysis Cross-Coupling

C–I vs C–Br Bond Dissociation Energy

The lower bond dissociation energy (BDE) of the C–I bond compared to the C–Br bond is a fundamental driver of its superior reactivity. This inherent energetic difference ensures that the iodine substituent is the thermodynamically and kinetically preferred site for initial metal insertion, even in the presence of a C–Br bond on the same aromatic ring. This property is directly applicable to 2-bromo-6-iodonaphthalene and is absent in analogs containing two identical halogens, such as 2,6-dibromonaphthalene or 1,4-diiodonaphthalene. [1]

Bond Dissociation Energy
Class-level inference
C–I: ~272 kJ/mol; C–Br: ~337 kJ/mol; Δ ≈ 65 kJ/mol
Thermodynamic basis for site-selective activation
Standard aryl halide BDE data
Physical Organic Chemistry Reaction Energetics Selective Activation

Linear vs Kinked Geometry for Extended Conjugation

The 2,6-substitution pattern of 2-bromo-6-iodonaphthalene enforces a linear geometry along the naphthalene axis. This is structurally and electronically distinct from the kinked geometry of its close analog, 1-bromo-4-iodonaphthalene (CAS 63279-58-3). This geometric difference is critical when the compound is used as a monomer to synthesize rigid, rod-like conjugated polymers or small molecules for organic electronics, where a linear backbone promotes superior charge carrier mobility. [1]

Regiochemical Geometry
Direct head-to-head
2,6-: Linear along naphthalene axis; 1,4- (CAS 63279-58-3): Kinked connectivity
Enables rigid-rod polymer architectures
Linear polymers may exhibit 1–2 orders higher μ_FET
Materials Science OLEDs Organic Electronics Regiochemistry

2-Bromo-6-iodonaphthalene Applications


Asymmetric Organic Semiconductors for OLEDs and OPVs

2-Bromo-6-iodonaphthalene is the monomer of choice for synthesizing linear, donor-acceptor (D-A) conjugated polymers with precisely controlled sequences. A synthetic chemist can first perform a Suzuki coupling at the more reactive C–I site to install a donor unit (e.g., a thiophene derivative). Subsequently, the C–Br site can be activated for a second, orthogonal coupling to introduce an acceptor unit (e.g., a benzothiadiazole or diketopyrrolopyrrole derivative). This two-step sequence, enabled by the compound's orthogonal reactivity [Evidence Item 1] and its linear geometry [Evidence Item 3], provides unparalleled control over the polymer's primary structure, which is essential for optimizing the open-circuit voltage (V_OC), fill factor (FF), and charge carrier mobility in organic photovoltaic (OPV) and organic light-emitting diode (OLED) devices.

Drug Discovery Building Blocks via Chemoselective Cross-Coupling

In medicinal chemistry, the ability to sequentially functionalize a central naphthalene core with two different aryl or heteroaryl groups is a powerful tool for generating molecular diversity. Using 2-bromo-6-iodonaphthalene, a researcher can exploit the inherent >10x difference in oxidative addition rates of the C–I and C–Br bonds [Evidence Item 1] to perform two different Suzuki-Miyaura couplings in a single reaction vessel (one-pot, sequential addition) without intermediate purification. This is a significant advantage over using a symmetric 2,6-dibromonaphthalene, which would lead to statistical mixtures of mono- and bis-arylated products. This efficiency reduces the number of synthetic steps, saves valuable laboratory time, and minimizes the consumption of expensive palladium catalysts.

Naphthalene-Based COFs with Defined Pores

The orthogonal reactivity of 2-bromo-6-iodonaphthalene can be leveraged to construct complex Covalent Organic Frameworks (COFs) with hierarchical porosity. By employing a templated growth strategy, the more reactive iodide can be used to anchor the molecule to a surface or a template particle, while the bromide remains available for a subsequent, higher-temperature cross-coupling to build the extended 2D or 3D framework. This level of architectural control is directly enabled by the large activation energy differential between the two halogens, as supported by the bond strength data [Evidence Item 2], and is not feasible with symmetrically halogenated naphthalene analogs. This approach yields materials with superior control over pore size, shape, and functionality for applications in gas storage, separation, and catalysis.

Application
Selection Property
Validation Focus
Asymmetric organic semiconductors (OLEDs/OPVs)
Orthogonal C–I/C–Br sequential coupling for donor–acceptor sequences
Linear backbone morphology and charge carrier mobility
Drug discovery building blocks
Chemoselective diversification without intermediate purification
Library synthesis efficiency and molecular complexity
Naphthalene-based COFs with defined pores
Templated hierarchical framework growth via reactivity differential
Pore architecture control and framework connectivity

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